6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline
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Overview
Description
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core, a piperidine ring substituted with a trifluoromethyl group, and a chlorine atom at the 6th position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Quinoxaline derivatives are known to interact with their targets and induce changes that can affect cellular processes
Biochemical Pathways
Given that quinoxaline derivatives can inhibit c-met kinase , it’s possible that this compound could affect pathways related to cellular growth and survival.
Result of Action
Quinoxaline derivatives have been found to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the quinoxaline core reacts with a piperidine derivative containing a trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-chloroquinoxaline: Lacks the piperidine ring and trifluoromethyl group.
2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline: Lacks the chlorine atom.
Uniqueness
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline is unique due to the combination of the quinoxaline core, the piperidine ring with a trifluoromethyl group, and the chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-10-1-2-11-12(7-10)19-8-13(20-11)21-5-3-9(4-6-21)14(16,17)18/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHEWIVQQJGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CN=C3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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